- Preparation of antibody drug conjugates with NAMPT inhibitors for use in treatment of cancer, World Intellectual Property Organization, , ,
Cas no 956388-05-9 (1-(oxan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole)
956388-05-9 structure
Product Name:1-(oxan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole
Numéro CAS:956388-05-9
Le MF:C18H25BN2O3
Mégawatts:328.213704824448
MDL:MFCD18207194
CID:835509
PubChem ID:59592912
Update Time:2025-11-02
1-(oxan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole Propriétés chimiques et physiques
Nom et identifiant
-
- 1-(Tetrahydropyran-2-yl)-4-(4,4,5,5-tetramethyl[1,3,2]dioxaborolan-2-yl)-1H-indazole
- 1-(tetrahydro-2H-pyran-2-yl)-4-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole
- 1-(Tetrahydropyran-2-yl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-indazole
- 1-(oxan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole
- 1-(Tetrahydro-pyran-2-yl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-indazole
- (1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-4-yl)boronic acid pinacol ester
- 1-(TETRAHYDRO-2H-PYRAN-2-YL)-1H-INDAZOLE-4-BORONIC ACID PINACOL ESTER
- 1-(Tetrah
- 1-(Tetrahydro-2H-pyran-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole (ACI)
- 1-(Oxan-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole
- P12225
- BCP14227
- 1-(Oxan-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole
- MFCD18207194
- SCHEMBL138511
- AS-51252
- C18H25BN2O3
- CS-M0441
- 1-Tetrahydropyran-2-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole
- NWAGHQGLQLEDIZ-UHFFFAOYSA-N
- DTXSID00732450
- DB-345430
- PB13787
- 1-(Tetrahydro-2H-pyran-2-yl)indazole-4-boronic Acid Pinacol Ester
- SY096928
- AKOS016002312
- 956388-05-9
-
- MDL: MFCD18207194
- Piscine à noyau: 1S/C18H25BN2O3/c1-17(2)18(3,4)24-19(23-17)14-8-7-9-15-13(14)12-20-21(15)16-10-5-6-11-22-16/h7-9,12,16H,5-6,10-11H2,1-4H3
- La clé Inchi: NWAGHQGLQLEDIZ-UHFFFAOYSA-N
- Sourire: N1N(C2CCCCO2)C2C(=C(B3OC(C)(C)C(C)(C)O3)C=CC=2)C=1
Propriétés calculées
- Qualité précise: 328.1958228g/mol
- Masse isotopique unique: 328.1958228g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 0
- Nombre de récepteurs de liaison hydrogène: 4
- Comptage des atomes lourds: 24
- Nombre de liaisons rotatives: 2
- Complexité: 457
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 1
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 45.5
1-(oxan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM136054-250mg |
1-(Tetrahydropyran-2-yl)-4-(4,4,5,5-tetramethyl[1,3,2]dioxaborolan-2-yl)-1H-indazole |
956388-05-9 | 95%+ | 250mg |
$314 | 2021-08-05 | |
| Alichem | A119001822-1g |
1-(Tetrahydropyran-2-yl)-4-(4,4,5,5-tetramethyl[1,3,2]dioxaborolan-2-yl)-1H-indazole |
956388-05-9 | 95% | 1g |
$596.16 | 2023-08-31 | |
| Alichem | A119001822-5g |
1-(Tetrahydropyran-2-yl)-4-(4,4,5,5-tetramethyl[1,3,2]dioxaborolan-2-yl)-1H-indazole |
956388-05-9 | 95% | 5g |
$1789.56 | 2023-08-31 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01070893-100mg |
1-(Tetrahydropyran-2-yl)-4-(4,4,5,5-tetramethyl[1,3,2]dioxaborolan-2-yl)-1H-indazole |
956388-05-9 | 95% | 100mg |
¥194.0 | 2024-04-17 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01070893-250mg |
1-(Tetrahydropyran-2-yl)-4-(4,4,5,5-tetramethyl[1,3,2]dioxaborolan-2-yl)-1H-indazole |
956388-05-9 | 95% | 250mg |
¥329.0 | 2024-04-17 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01070893-1g |
1-(Tetrahydropyran-2-yl)-4-(4,4,5,5-tetramethyl[1,3,2]dioxaborolan-2-yl)-1H-indazole |
956388-05-9 | 95% | 1g |
¥896.0 | 2024-04-17 | |
| abcr | AB458555-1 g |
(1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-4-yl)boronic acid pinacol ester, 95%; . |
956388-05-9 | 95% | 1g |
€293.50 | 2023-07-18 | |
| ChemScence | CS-M0441-100mg |
1-(tetrahydro-2H-pyran-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole |
956388-05-9 | 100mg |
$177.0 | 2022-04-26 | ||
| ChemScence | CS-M0441-250mg |
1-(tetrahydro-2H-pyran-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole |
956388-05-9 | 250mg |
$214.0 | 2022-04-26 | ||
| ChemScence | CS-M0441-1g |
1-(tetrahydro-2H-pyran-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole |
956388-05-9 | 1g |
$427.0 | 2022-04-26 |
1-(oxan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole Méthode de production
Méthode de production 1
Conditions de réaction
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 5 h, 110 °C
Référence
Méthode de production 2
Conditions de réaction
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethyl sulfoxide ; rt → 80 °C; 2 - 3 h, 80 °C; 80 °C → rt
1.2 Reagents: Water
1.2 Reagents: Water
Référence
- Preparation of 4-(morpholino)thienopyrimidines and 4-(morpholino)furopyrimidines as phosphoinositide 3-kinase inhibitors and their pharmaceutical compositions, World Intellectual Property Organization, , ,
Méthode de production 3
Conditions de réaction
Référence
- Preparation of imidazopyridines and related derivatives as MeTTL3 inhibitors, World Intellectual Property Organization, , ,
Méthode de production 4
Conditions de réaction
Référence
- Process for making thienopyrimidine compounds, United States, , ,
Méthode de production 5
Conditions de réaction
Référence
- Synthesis of the small-molecule PI3K inhibitor GDC-0941, Zhongguo Xinyao Zazhi, 2013, 22(11), 1325-1329
Méthode de production 6
Conditions de réaction
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 3 h, 100 °C
Référence
- Pyrimidine analogs and derivatives as inhibitors of receptor interacting protein kinase 1 (RIPK1) for the treatment of disease, World Intellectual Property Organization, , ,
Méthode de production 7
Conditions de réaction
1.1 Reagents: Potassium acetate Catalysts: Tricyclohexylphosphine , Dichlorobis(triphenylphosphine)palladium Solvents: Dimethyl sulfoxide ; 16 h, rt → 130 °C
Référence
- Preparation of dioxino- and oxazin-[2,3-d]pyrimidine PI3K inhibitors for treatment of cancer and other PI3K-mediated disorders, World Intellectual Property Organization, , ,
Méthode de production 8
Conditions de réaction
1.1 Reagents: Potassium acetate Catalysts: Tricyclohexylphosphine , Dichlorobis(triphenylphosphine)palladium Solvents: Dimethyl sulfoxide ; 16 h, rt → 130 °C
Référence
- Preparation of purine derivatives with PI3K inhibitory activity and methods of use thereof, World Intellectual Property Organization, , ,
Méthode de production 9
Conditions de réaction
1.1 Reagents: Potassium acetate Catalysts: Tricyclohexylphosphine , Dichlorobis(triphenylphosphine)palladium Solvents: Dimethyl sulfoxide ; rt → 130 °C; 16 h, 130 °C; 130 °C → 25 °C
Référence
- Pyrazolo[3,4-d]pyrimidine derivatives as PI3K inhibitors useful in the treatment of cancer and preparation thereof, World Intellectual Property Organization, , ,
Méthode de production 10
Conditions de réaction
1.1 Reagents: Potassium acetate , Tricyclohexylphosphine Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: Dimethyl sulfoxide ; rt → 130 °C; 16 h, 130 °C; 130 °C → 25 °C
Référence
- Preparation of tricyclic N-heteroaryl compounds as PI3K inhibitors for treatment of cancer, World Intellectual Property Organization, , ,
Méthode de production 11
Conditions de réaction
1.1 Reagents: Potassium acetate , Tricyclohexylphosphine Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: Dimethyl sulfoxide ; 16 h, rt → 130 °C; 130 °C → 25 °C
Référence
- Preparation of thiazolopyrimidine derivatives as phosphoinositide 3-kinase (PI3K) inhibitors, World Intellectual Property Organization, , ,
Méthode de production 12
Conditions de réaction
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ; overnight, 100 °C
Référence
- Quinazolines and azaquinazolines as dual inhibitors of RAS/RAF/MEK/ERK and PI3K/AKT/PTEN/mTOR pathways and their preparation, World Intellectual Property Organization, , ,
Méthode de production 13
Conditions de réaction
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ; rt; 3 h, reflux
Référence
- Protected indazole boronic acid pinacolyl esters: facile syntheses and studies of reactivities in Suzuki-Miyaura cross-coupling and hydroxydeboronation reactions, Synlett, 2009, (4), 615-619
Méthode de production 14
Conditions de réaction
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 2.5 h, 100 °C
Référence
- Preparation of polyheterocyclic compounds as METTL3 inhibitors, World Intellectual Property Organization, , ,
Méthode de production 15
Conditions de réaction
1.1 Reagents: Tripotassium phosphate Catalysts: Triphenylphosphine , Palladium diacetate Solvents: 1,2-Dimethoxyethane ; overnight, 100 °C; 100 °C → rt
Référence
- Preparation of dihydropyrazinopyrazinone derivatives for use as mTOR protein kinase modulators, World Intellectual Property Organization, , ,
Méthode de production 16
Conditions de réaction
1.1 Reagents: Triphenylphosphine , Tripotassium phosphate Catalysts: Palladium diacetate Solvents: 1,2-Dimethoxyethane ; overnight, 100 °C; 100 °C → rt
Référence
- Preparation of pyrazino[2,3-b]pyrazinone compounds as mTOR kinase inhibitors for oncology indications and diseases associated with the mTOR/PI3K/AKT pathway, World Intellectual Property Organization, , ,
Méthode de production 17
Conditions de réaction
1.1 Reagents: Potassium acetate Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: 1,4-Dioxane ; 12 h, rt → 80 °C
Référence
- Design, synthesis and biological evaluation of thieno[3,2-d]pyrimidine derivatives containing aroyl hydrazone or aryl hydrazide moieties for PI3K and mTOR dual inhibition, Bioorganic Chemistry, 2020, 104,
Méthode de production 18
Conditions de réaction
1.1 Reagents: Potassium acetate Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: 1,4-Dioxane ; 12 h, rt → 80 °C
Référence
- Preparation method and application of thieno[3,2-d]pyrimidine compound for preparing drug for treating and preventing proliferative disease and cancer, China, , ,
Méthode de production 19
Conditions de réaction
1.1 Reagents: Potassium acetate Catalysts: Tricyclohexylphosphine , Dichlorobis(triphenylphosphine)palladium Solvents: Dimethyl sulfoxide ; 16 h, rt → 130 °C
Référence
- Process for the preparation of thienopyrimidines as PI3K inhibitors, World Intellectual Property Organization, , ,
Méthode de production 20
Conditions de réaction
1.1 Solvents: Ethyl acetate ; 10 min
1.2 Catalysts: Trifluoroacetic acid ; overnight
1.2 Catalysts: Trifluoroacetic acid ; overnight
Référence
- Preparation of triazine compounds as kinase inhibitors for treating PI3K/mTOR pathway related disorders, World Intellectual Property Organization, , ,
1-(oxan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole Raw materials
- 4-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole
- 1H-Indazole, 4-chloro-1-(tetrahydro-2H-pyran-2-yl)-, (-)-
- 2H-Indazole, 4-chloro-2-(tetrahydro-2H-pyran-2-yl)-
- 4-bromo-1-(oxan-2-yl)-1H-indazole
- 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1h-indazole
- 4-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole
- 3,4-Dihydro-2H-pyran
- Bis(pinacolato)diborane
- (+)-4-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole
1-(oxan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole Preparation Products
1-(oxan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole Fournisseurs
Amadis Chemical Company Limited
Membre gold
(CAS:956388-05-9)1-(oxan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole
Numéro de commande:A858973
État des stocks:in Stock
Quantité:5g
Pureté:99%
Dernières informations tarifaires mises à jour:Friday, 30 August 2024 08:15
Prix ($):346.0
Courriel:sales@amadischem.com
1-(oxan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole Littérature connexe
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L. Cuesta-Aluja,J. Castilla,A. M. Masdeu-Bultó Dalton Trans., 2016,45, 14658-14667
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Soumaya Khlifi,Gregory Mouille,Jonathan Farjon Anal. Methods, 2017,9, 2328-2333
-
Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
-
Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
-
Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
956388-05-9 (1-(oxan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole) Produits connexes
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Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:956388-05-9)1-(oxan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole
Pureté:99%
Quantité:5g
Prix ($):346.0